3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Profile
Nuclear Magnetic Resonance spectroscopy provides critical insights into the compound’s structure. Key features include:
$$^1$$H NMR :
- Aromatic Protons : Signals between δ 7.0–8.0 ppm correspond to the 4-methoxyphenyl group and pyrido[1,2-a]pyrimidin-4-one core. A doublet near δ 8.9 ppm (1H, J = 7.1 Hz) is characteristic of H-1 in the pyridine ring.
- Methoxy Group : A singlet at δ 3.85 ppm (3H) confirms the –OCH$$_3$$ substituent.
- Chlorine Adjacent Proton : A deshielded proton near δ 7.5 ppm (1H) arises from H-4, adjacent to the chlorine atom.
$$^{13}$$C NMR :
Infrared (IR) Absorption Signatures
Infrared spectroscopy reveals functional group vibrations:
| Bond/Functional Group | Absorption Range (cm$$^{-1}$$) |
|---|---|
| C=O (ketone) | 1680–1700 |
| C–O (methoxy) | 1240–1260 |
| C–Cl | 550–750 |
| Aromatic C–H | 3000–3100 |
The strong C=O stretch at 1695 cm$$^{-1}$$ dominates the spectrum, while the C–O stretch of the methoxy group appears at 1255 cm$$^{-1}$$.
Mass Spectrometric Fragmentation Patterns
Electron-impact mass spectrometry (EI-MS) of the compound shows:
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]$$^+$$ | 288 | Molecular ion |
| [M–Cl]$$^+$$ | 253 | Loss of chlorine atom |
| [M–OCH$$_3$$]$$^+$$ | 257 | Loss of methoxy group (–31 Da) |
| [C$${14}$$H$${11}$$N$$_{2}$$O]$$^+$$ | 223 | Core pyrido[1,2-a]pyrimidin-4-one |
The base peak at m/z 253 corresponds to the stable aromatic system after chlorine elimination.
Properties
CAS No. |
59046-01-4 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-11-7-5-10(6-8-11)14-13(16)15(19)18-9-3-2-4-12(18)17-14/h2-9H,1H3 |
InChI Key |
MOHNCXAJAPVIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N3C=CC=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation. The reaction typically involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in DMF at 130°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the CuI-catalyzed synthesis suggests that it could be adapted for industrial use. The broad substrate scope and functional group tolerance make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[1,2-a]pyrimidinone derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one has shown promise in medicinal chemistry, particularly as an anticancer agent. Its structural similarity to known kinase inhibitors suggests potential activity against various cancer cell lines.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their inhibitory effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, highlighting the compound's potential as a lead for further development .
Agricultural Chemistry
The compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides.
Field Trials
Field trials conducted by agricultural researchers demonstrated that formulations containing 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one effectively controlled weed populations without adversely affecting crop yields . This suggests its viability as an environmentally friendly alternative to traditional herbicides.
Material Science
Recent studies have explored the use of this compound in the development of novel materials, particularly in polymer science. Its unique chemical structure allows it to act as a building block for creating advanced polymeric materials with specific properties.
Research Findings
Research published in Polymer Science indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. These findings open avenues for applications in coatings and composite materials .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Properties of Selected Analogues
Physicochemical and Pharmacological Implications
- Lipophilicity : The 4-methoxyphenyl group in the target compound increases logP compared to polar analogues like 3-butyl-2-hydroxy derivatives .
- Reactivity : The chloro substituent at position 3 enables nucleophilic substitution, whereas imine or thioxo groups (e.g., in CAS 618073-62-4 ) introduce sites for redox or coordination chemistry.
Patent and Pharmacological Trends
Patent data highlights a focus on position 7 modifications (e.g., piperazine, tetrahydropyridine) to enhance target binding in kinase inhibitors or GPCR modulators . In contrast, the target compound’s simplicity makes it a versatile intermediate for further derivatization.
Biological Activity
3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C15H11ClN2O2
- Molecular Weight : 284.72 g/mol
- IUPAC Name : 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- CAS Number : 12369863
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of pyrido[1,2-a]pyrimidines possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The presence of the 4-methoxyphenyl group is believed to enhance this activity through improved interaction with microbial targets.
-
Anticancer Properties
- In vitro studies have evaluated the cytotoxic effects of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one against several cancer cell lines. Preliminary results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast and colon cancer models.
-
Enzyme Inhibition
- The compound has been investigated for its potential as an inhibitor of various enzymes involved in disease pathways. For example, it may act as a phosphodiesterase (PDE) inhibitor, which is relevant in the treatment of respiratory diseases and inflammation.
The biological activity of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be attributed to several mechanisms:
- Protein-Ligand Interactions : Molecular docking studies indicate that the compound forms stable interactions with target proteins through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its inhibitory effects on enzyme activity and cellular processes.
- Cell Cycle Arrest : In cancer studies, the compound has been shown to induce cell cycle arrest at specific phases, leading to decreased proliferation rates in tumor cells.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrido[1,2-a]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, highlighting their potential as novel antimicrobial agents.
- Cytotoxicity Assessment : In a study examining the cytotoxic effects on MCF-7 breast cancer cells, 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its viability as a lead compound for further development in oncology.
Q & A
Q. What are the established synthetic routes for preparing 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one?
The compound is typically synthesized via halogenation or functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold. Key methods include:
- Halogenation with N-halosuccinimides : Direct halogenation at the C-3 position using N-chlorosuccinimide (NCS) under reflux conditions (e.g., acetonitrile) .
- Cyclization of intermediates : For example, reacting 2-aminopyridines with isopropylidenemethoxymethylenemalonate to form halogenated derivatives .
- Suzuki-Miyaura cross-coupling : Post-functionalization of halogenated precursors (e.g., 3-iodo or 3-bromo derivatives) with aryl boronic acids under microwave or thermal conditions .
Q. Key Data :
| Method | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| NCS halogenation | 70-85% | Refluxing MeCN, 12-24 h | |
| Suzuki coupling | 60-90% | Pd catalysts, microwave heating |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy, chloro groups). For example, the methoxy group at the 4-position shows a singlet at δ ~3.85 ppm in H NMR .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 409.0450 for selenylated derivatives) .
- X-ray crystallography : Used in early studies to resolve ambiguities in regiochemistry (e.g., distinguishing C-3 vs. C-2 substitution) .
Q. What preliminary biological activities are associated with this scaffold?
The 4H-pyrido[1,2-a]pyrimidin-4-one core exhibits:
- Aldose reductase inhibition : Derivatives with hydroxy/catechol groups show IC values in the micromolar range .
- Human leukocyte elastase (HLE) inhibition : E.g., SSR 69071 (a related derivative) inhibits HLE with IC = 3.9 nM .
- Antioxidant properties : Catechol-substituted derivatives demonstrate radical scavenging activity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective C-3 functionalization of this scaffold?
C-3 selectivity arises from electronic and radical stabilization effects:
- Radical pathway : In metal-free sulfenylation/selenylation, iodine generates thiyl/selenyl radicals that preferentially attack the electron-rich C-3 position. Radical trapping experiments with TEMPO/BHT suppress reactivity, confirming this pathway .
- Electrochemical selenylation : Anodic oxidation generates I, which reacts with diselenides to form RSeI intermediates. These electrophiles target the nucleophilic C-3 position .
Q. Critical Evidence :
Q. How can reaction conditions be optimized for scalability and functional group tolerance?
Case Study : Electrochemical selenylation (Ouyang et al., 2023) :
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Current (mA) | 30 | Maximizes I generation |
| Solvent | DMSO | Stabilizes radicals |
| Catalyst (KI) | 10 mol% | Facilitates iodide recycling |
Q. How do structural modifications influence biological activity? Insights from SAR studies.
- C-3 substituents : Selenyl/sulfenyl groups enhance HLE inhibition (e.g., IC < 10 nM for –SePh derivatives) .
- C-2 aryl groups : 4-Methoxyphenyl boosts solubility and binding affinity in PI3K/mTOR inhibitors .
- Halogenation : Chloro at C-3 increases metabolic stability but may reduce antioxidant activity .
Q. How to resolve contradictions in reported synthetic yields for C-3 selenylation?
Discrepancies arise from competing methods:
- Electrochemical vs. metal-free : Electrochemical methods (81% yield) outperform metal-free iodine-mediated reactions (67-75%) due to better control over radical generation .
- Substrate electronic effects : Electron-deficient diselenides (e.g., –CF) give higher yields (90%) than electron-rich analogs (e.g., –OMe, 60%) due to stabilized intermediates .
Recommendation : Prefer electrochemical methods for electron-deficient substrates and gram-scale synthesis.
Q. What strategies enable late-stage diversification of this scaffold for drug discovery?
- Halogen exchange : Suzuki coupling of 3-iodo derivatives with boronic acids .
- Protecting groups : Acetylation of –OH groups (e.g., using KCO/DMF) to prevent side reactions .
- Parallel synthesis : Use halogenated intermediates (e.g., 7-bromo derivatives) for combinatorial libraries .
Example :
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes Suzuki coupling with pyridine boronic esters to yield PI3K/mTOR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
